molecular formula C16H23N5O4 B115608 N-Dmb-adenosine CAS No. 158300-15-3

N-Dmb-adenosine

Cat. No. B115608
M. Wt: 349.38 g/mol
InChI Key: BNELRKBQHVNRME-RXORQQCGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N6-dimethylallyl adenosine (N-Dmb-adenosine) is a modified nucleoside that is found in transfer RNA (tRNA) of certain organisms. It is formed by the methylation of the N6 position of adenosine, followed by the addition of a dimethylallyl group to the C2 position of the adenine ring. This modification is found in tRNA of bacteria, archaea, and eukaryotes, and is important for the proper folding and function of tRNA.

Mechanism Of Action

The exact mechanism of action of N-Dmb-adenosine is not fully understood, but it is thought to play a role in the stability and folding of N-Dmb-adenosine. It is also believed to be involved in the recognition and binding of N-Dmb-adenosine to the ribosome during protein synthesis.

Biochemical And Physiological Effects

N-Dmb-adenosine has been shown to have several biochemical and physiological effects, including the stabilization of N-Dmb-adenosine structure, the enhancement of codon-anticodon interactions, and the promotion of accurate translation during protein synthesis. It has also been implicated in the regulation of gene expression and the response to stress.

Advantages And Limitations For Lab Experiments

The use of N-Dmb-adenosine in lab experiments has several advantages, including its ability to stabilize N-Dmb-adenosine structure and enhance codon-anticodon interactions. However, its synthesis can be challenging, and its effects on other cellular processes are not fully understood.

Future Directions

Future research on N-Dmb-adenosine could focus on its role in disease states, such as cancer and neurodegenerative disorders. It could also involve the development of new synthetic methods for its production, as well as the investigation of its effects on other cellular processes beyond N-Dmb-adenosine function. Additionally, the potential use of N-Dmb-adenosine as a therapeutic target could be explored further.

Synthesis Methods

The synthesis of N-Dmb-adenosine involves several steps, including the protection of the 2'- and 3'-hydroxyl groups of adenosine, methylation of the N6 position, and addition of the dimethylallyl group. The most commonly used method for the synthesis of N-Dmb-adenosine involves the use of a protected adenosine derivative, which is then subjected to methylation and dimethylallylation reactions.

Scientific Research Applications

N-Dmb-adenosine has been the subject of extensive scientific research due to its role in N-Dmb-adenosine function and its potential as a therapeutic target. Studies have shown that N-Dmb-adenosine is important for the stability and folding of N-Dmb-adenosine, and that mutations in the genes responsible for its synthesis can lead to various diseases.

properties

CAS RN

158300-15-3

Product Name

N-Dmb-adenosine

Molecular Formula

C16H23N5O4

Molecular Weight

349.38 g/mol

IUPAC Name

(2R,3S,4R)-2-(hydroxymethyl)-5-[6-[[(2R)-4-methylpent-3-en-2-yl]amino]purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C16H23N5O4/c1-8(2)4-9(3)20-14-11-15(18-6-17-14)21(7-19-11)16-13(24)12(23)10(5-22)25-16/h4,6-7,9-10,12-13,16,22-24H,5H2,1-3H3,(H,17,18,20)/t9-,10-,12-,13-,16?/m1/s1

InChI Key

BNELRKBQHVNRME-RXORQQCGSA-N

Isomeric SMILES

C[C@H](C=C(C)C)NC1=C2C(=NC=N1)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)CO)O)O

SMILES

CC(C=C(C)C)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O

Canonical SMILES

CC(C=C(C)C)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O

synonyms

N(6)-(1,3-dimethyl-2-butenyl)adenosine
N-(1,3-dimethyl-2-butenyl)adenosine
N-(1,3-dimethyl-2-butenyl)adenosine, (S)-enantiomer
N-DMB-adenosine

Origin of Product

United States

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